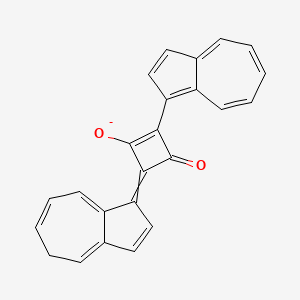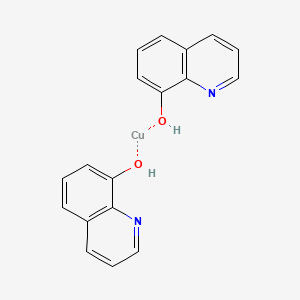
(1R)-(-)-Camphorquinone
Descripción general
Descripción
(1R)-(-)-Camphorquinone is a chiral organic compound with the molecular formula C10H14O2. It is a yellow crystalline solid that is widely used as a photoinitiator in the polymerization of dental resins and other light-cured materials. The compound is derived from camphor and is known for its ability to absorb light and initiate chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1R)-(-)-Camphorquinone can be synthesized through the oxidation of camphor. One common method involves the use of selenium dioxide (SeO2) as an oxidizing agent. The reaction typically takes place in an organic solvent such as acetic acid or ethanol, under reflux conditions. The process yields this compound along with other by-products that can be separated through crystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable oxidation processes. Catalytic oxidation using metal catalysts such as palladium or platinum can be employed to achieve higher yields and purity. The reaction conditions are optimized to ensure the selective oxidation of camphor to this compound.
Análisis De Reacciones Químicas
Types of Reactions: (1R)-(-)-Camphorquinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to other quinone derivatives.
Reduction: Reduction reactions can yield camphor or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, hydrogen peroxide, or metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products:
Oxidation: Various quinone derivatives.
Reduction: Camphor or reduced camphor derivatives.
Substitution: Substituted camphorquinone derivatives.
Aplicaciones Científicas De Investigación
(1R)-(-)-Camphorquinone has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in the polymerization of dental resins and other light-cured materials.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of adhesives, coatings, and other polymer-based products.
Mecanismo De Acción
The mechanism of action of (1R)-(-)-Camphorquinone involves its ability to absorb light and generate free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s photoinitiating properties are attributed to its unique molecular structure, which allows it to efficiently absorb light and produce reactive intermediates.
Molecular Targets and Pathways:
Photoinitiation: The compound absorbs light, leading to the formation of excited states and free radicals.
Radical Generation: The free radicals generated initiate the polymerization of monomers.
Polymerization: The radicals react with monomers, forming polymer chains and cross-linked networks.
Comparación Con Compuestos Similares
Benzoin methyl ether: Another photoinitiator used in polymerization.
Benzil: A diketone compound with similar photoinitiating properties.
Camphor: The parent compound from which (1R)-(-)-Camphorquinone is derived.
Uniqueness: this compound is unique due to its high efficiency as a photoinitiator and its ability to produce free radicals under mild conditions. Its chiral nature also allows for specific interactions in asymmetric synthesis and other stereoselective processes.
Propiedades
IUPAC Name |
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXSTWCDUXYEZ-LDWIPMOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10334-26-6, 10373-78-1 | |
| Record name | (-)-Camphorquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10334-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camphoroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010373781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dl-bornane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R)-(-)-Camphorquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORNANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAL3591W33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








